

Ensuring Accuracy in Radiation Measurement: A Guide to Inter-Laboratory Comparisons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isotrac*

Cat. No.: *B13740967*

[Get Quote](#)

For researchers, scientists, and drug development professionals utilizing radiation-based technologies, ensuring the accuracy and consistency of measurements is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency tests, are a critical tool for verifying the reliability of these measurements. This guide provides an objective comparison of performance in radiation measurements, supported by experimental data and detailed protocols, to aid laboratories in evaluating and improving their dosimetry practices.

Inter-laboratory comparisons are designed to assess the performance of laboratories by comparing their measurement results for the same or similar items against a reference value. [1] Participation in such programs is often a mandatory requirement for accreditation under standards like ISO/IEC 17025.[2][3] Organizations such as the International Atomic Energy Agency (IAEA), the National Institute of Standards and Technology (NIST), and the European Radiation Dosimetry Group (EURADOS) regularly organize ILCs for a variety of applications, including environmental monitoring, radiation protection, and medical dosimetry.[4][5][6]

The fundamental principle of an ILC involves a coordinating body distributing calibrated instruments or samples with known radioactivity levels to participating laboratories.[4][7] These laboratories then perform measurements according to their own procedures and report the results to the coordinator for statistical analysis and performance evaluation.[7] This process helps identify potential discrepancies in measurement techniques, calibration standards, or data analysis, ultimately leading to improved accuracy and harmonization of results across different facilities.[8]

Comparative Performance in Dosimetry

The performance of a laboratory in an ILC is typically evaluated based on the deviation of its reported measurement from the reference value. This can be expressed in various ways, such as the percentage error or a Z-score. The following table summarizes hypothetical data from an ILC for the measurement of absorbed dose in water, showcasing the performance of several participating laboratories against a reference value.

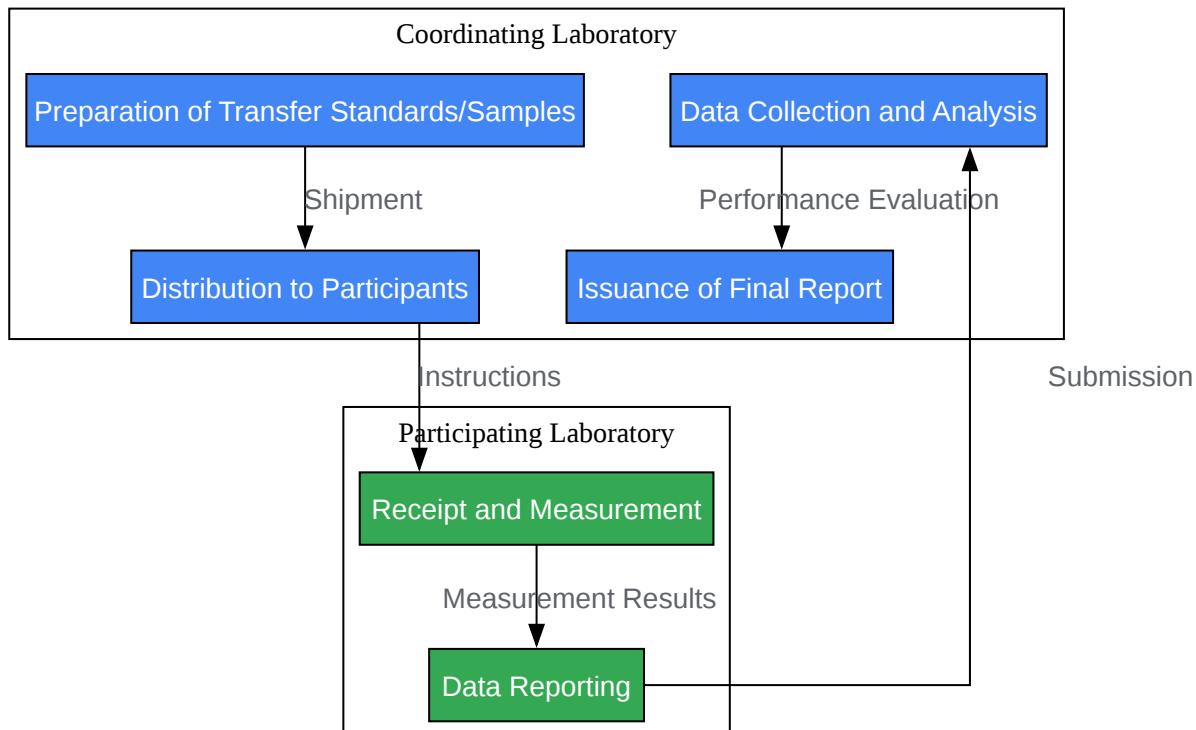
Laboratory ID	Reported Absorbed Dose (Gy)	Reference Absorbed Dose (Gy)	Deviation (%)	Z-Score	Performance Evaluation
LAB-001	2.03	2.00	+1.5	0.75	Satisfactory
LAB-002	1.95	2.00	-2.5	-1.25	Satisfactory
LAB-003	2.12	2.00	+6.0	3.0	Unsatisfactory
LAB-004	1.99	2.00	-0.5	-0.25	Excellent
LAB-005	2.01	2.00	+0.5	0.25	Excellent

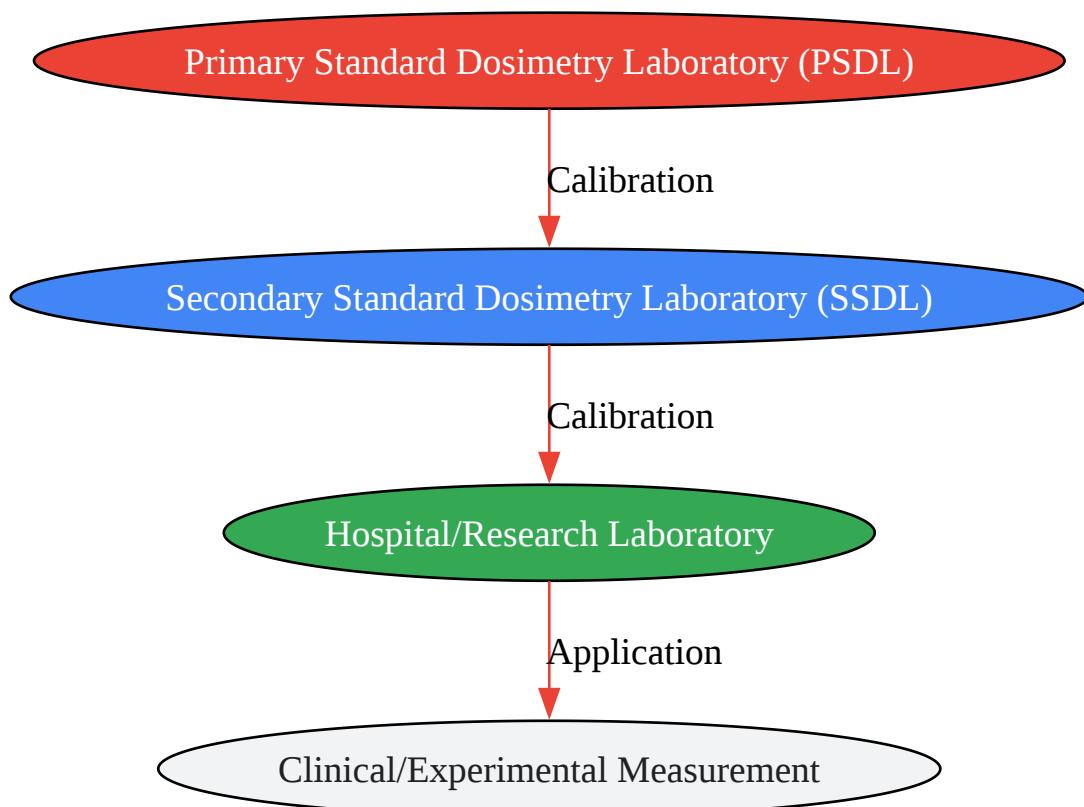
Note: The Z-score is calculated as $(\text{Reported Value} - \text{Reference Value}) / \text{Standard Deviation}$ for Proficiency Assessment. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocol for an Inter-Laboratory Comparison of Absorbed Dose Measurement

This section details a typical methodology for an ILC focused on the measurement of absorbed dose to water from a Co-60 teletherapy beam, a common application in radiotherapy.

1. Objective: To assess the accuracy of absorbed dose to water measurements among participating laboratories under reference conditions.
2. Materials and Equipment:


- Transfer Standard: A calibrated ionization chamber with a stable electrometer, provided by the coordinating laboratory. The calibration of this instrument is traceable to a primary standards dosimetry laboratory.
- Water Phantom: A 30 cm x 30 cm x 30 cm water phantom.
- Radiation Source: A Co-60 teletherapy unit.
- Barometer and Thermometer: Calibrated instruments to measure air pressure and temperature.


3. Methodology:

- Distribution of Transfer Standard: The coordinating laboratory sends the calibrated transfer ionization chamber to each participating laboratory.
- Setup: The participating laboratory sets up the water phantom and the Co-60 unit according to the provided instructions. The ionization chamber is positioned at the reference depth (typically 5 cm) in the center of the phantom.
- Irradiation: The phantom is irradiated with a known dose, for example, 2 Gy, as determined by the participating laboratory's dosimetry system.
- Measurement: The charge collected by the transfer ionization chamber is measured using the electrometer. This measurement is corrected for temperature and pressure.
- Calculation: The participating laboratory calculates the absorbed dose to water based on the measured charge and the calibration coefficient of their own dosimetry system.
- Data Reporting: The participating laboratory reports their calculated absorbed dose, along with the measured charge from the transfer standard and the relevant environmental conditions, to the coordinating laboratory.
- Analysis: The coordinating laboratory uses the reported charge from the transfer standard to determine the absorbed dose delivered by the participant's beam, based on the transfer standard's calibration. This value is then compared to the dose reported by the participant.

Workflow for Inter-Laboratory Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison for radiation measurements.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 2. iaea.org [iaea.org]
- 3. Interlaboratory Comparison in Dosimetry between four EN ISO/IEC 17025 Accredited European Irradiation Facilities: ESA-ESTEC, RadLab (CNA-ALTER), Seibersdorf Laboratories and TRAD | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. iaea.org [iaea.org]
- 5. Calibration Services: Proficiency Tests for X-Ray Air Kerma within the Quality System | NIST [nist.gov]

- 6. Intercomparison Exercises | Eurados [eurados.sckcen.be]
- 7. pubs.aip.org [pubs.aip.org]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Ensuring Accuracy in Radiation Measurement: A Guide to Inter-Laboratory Comparisons]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13740967#inter-laboratory-comparison-of-radiation-measurements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com